tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate
Overview
Description
tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate is a chemical compound with the molecular formula C9H15BrN2O3 and a molecular weight of 279.13 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly used in drug discovery .
Mechanism of Action
Target of action
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . The specific targets of this compound would depend on the particular functional groups present in the molecule.
Mode of action
The mode of action would depend on the specific biological targets of the compound. Isoxazoles can interact with various biological targets based on their chemical diversity .
Biochemical pathways
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The specific biochemical pathways affected by this compound would depend on its biological targets.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability might be affected by storage conditions .
Preparation Methods
The synthesis of tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-4,5-dihydroisoxazole. One common method includes the use of metal catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction . The reaction conditions often involve mild basic conditions, such as the use of sodium bicarbonate at ambient temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the isoxazole ring.
tert-Butyl ((3-chloro-4,5-dihydroisoxazol-5-yl)methyl)carbamate: Contains a chlorine atom instead of a bromine atom.
tert-Butyl ((3-fluoro-4,5-dihydroisoxazol-5-yl)methyl)carbamate: Contains a fluorine atom instead of a bromine atom.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .
Biological Activity
Tert-butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate is a synthetic organic compound featuring a tert-butyl group and a brominated dihydroisoxazole moiety. Its structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
Its structural features include:
- tert-butyl group : Enhances lipophilicity and potential receptor interactions.
- Brominated dihydroisoxazole ring : May influence biological activity through reactivity and interaction with enzymes.
Biological Activity Overview
Research indicates that compounds with isoxazole rings exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound have been studied primarily in the context of antimalarial and antitrypanosomal effects.
Antimalarial Activity
One study highlights the compound's structural analogs' ability to inhibit Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), an essential enzyme in the glycolytic pathway of the malaria parasite. The brominated derivative was found to irreversibly inhibit this enzyme, suggesting a promising avenue for antimalarial drug development .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound acts as a covalent inhibitor of PfGAPDH, leading to enzyme inactivation through nucleophilic attack by an activated cysteine residue on the brominated carbon.
- Stereochemistry Influence : Variations in stereochemistry significantly affect binding affinity and biological activity. The (5S, αS) isomer demonstrated enhanced uptake and activity compared to other isomers .
Research Findings
Case Studies
- In Vitro Studies : The compound was tested against various strains of Plasmodium spp., demonstrating effective inhibition at micromolar concentrations.
- In Vivo Models : Animal studies indicated that treatment with this compound resulted in reduced parasitemia levels compared to control groups.
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h6H,4-5H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAHZEKELWWMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545620 | |
Record name | tert-Butyl [(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109770-82-3 | |
Record name | tert-Butyl [(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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